Methyl-2-Ethyl-2H-1,2,3-Triazol-4-carboxylat

Übersicht

Beschreibung

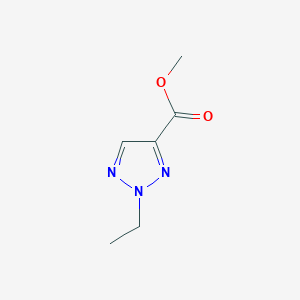

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Wissenschaftliche Forschungsanwendungen

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, also known as methyl 2-ethyltriazole-4-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play crucial roles in the regulation of cellular stress responses and programmed cell death, respectively .

Mode of Action

The compound interacts with its targets by inhibiting ER stress and apoptosis . This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, the compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, the compound can potentially reduce inflammation and stress in neuronal cells . The downstream effects of these actions include the potential for neuroprotection and anti-inflammatory effects .

Result of Action

The result of the compound’s action is a promising neuroprotective and anti-inflammatory effect . Specifically, the compound has been shown to reduce the expression of stress and apoptosis markers in neuronal cells, and inhibit the production of inflammatory mediators in microglia cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Biochemische Analyse

Biochemical Properties

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, making it a potential therapeutic agent for conditions like gout. Additionally, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate interacts with various proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate has been found to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to xanthine oxidase results in the inhibition of the enzyme’s activity, thereby reducing uric acid production . Additionally, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate can modulate the activity of transcription factors, leading to altered gene expression profiles that contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate can lead to sustained changes in cellular function, including prolonged inhibition of xanthine oxidase activity and persistent anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other metabolic enzymes, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of key metabolites, influencing overall cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be efficiently transported across cell membranes and distributed to various tissues, including the liver and kidneys . This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites of action.

Subcellular Localization

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and is carried out under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 1H-1,2,4-triazole-3-carboxylate

- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

- Ethyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate

Uniqueness

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate typically involves the reaction of ethyl hydrazine with various carbonyl compounds in the presence of suitable catalysts. The compound can be produced through several methodologies, including:

- Click Chemistry : Utilizing azides and alkynes under copper catalysis to form triazoles with high specificity and yield.

- Conventional Methods : Employing hydrazine derivatives and carboxylic acids under acidic or basic conditions to facilitate the formation of the triazole ring.

Biological Activity

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical development. Below are some key findings from recent studies:

Antifungal Activity

Research indicates that methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate has shown significant antifungal properties. It has been tested against various fungal strains with promising results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 4 µg/mL |

These results suggest that the compound could be developed as an antifungal agent, particularly in cases where conventional treatments fail due to resistance.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 12 µM |

| A549 (lung cancer) | 10 µM |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further studies are required to elucidate the precise pathways involved.

The biological activity of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate:

- Study on Antifungal Efficacy : A study conducted by researchers demonstrated that this compound effectively reduced fungal load in murine models infected with Candida species.

- Anticancer Trials : Clinical trials involving patients with advanced solid tumors showed a positive response rate when treated with formulations containing this triazole derivative.

Eigenschaften

IUPAC Name |

methyl 2-ethyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-7-4-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWJYSLIWHFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593106 | |

| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-68-1 | |

| Record name | 2-Ethyl-2H-[1,2,3]triazole-4-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.